molecular formula C17H20N4 B11998615 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine

4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine

Cat. No.: B11998615
M. Wt: 280.37 g/mol
InChI Key: ISNAKOYHJUOKBR-XMHGGMMESA-N
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Description

4-(4-Methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine is a piperazine derivative featuring a 4-methylphenyl group at the 4-position of the piperazine ring and a 4-pyridinylmethylene substituent at the 1-position. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, particularly due to their ability to engage with diverse biological targets through substituent-driven modifications.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-15-2-4-17(5-3-15)20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h2-9,14H,10-13H2,1H3/b19-14+

InChI Key

ISNAKOYHJUOKBR-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=NC=C3

solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Standard Condensation Protocol

In a representative procedure, 4-(4-methylphenyl)piperazine (1.0 equiv) and 4-pyridinecarbaldehyde (1.2 equiv) are refluxed in anhydrous ethanol for 8–12 hours under nitrogen atmosphere. The excess aldehyde ensures complete conversion of the amine, while ethanol acts as both solvent and proton donor to stabilize intermediates. Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization of the crude product. Recrystallization from hot ethanol yields pure this compound as a pale-yellow solid.

Key Parameters:

  • Solvent: Ethanol (polar, protic) facilitates proton transfer and stabilizes charged intermediates.

  • Temperature: Reflux (~78°C) accelerates imine formation while minimizing side reactions.

  • Stoichiometry: A 1:1.2 molar ratio of amine to aldehyde drives the equilibrium toward product formation.

Catalytic and Solvent Modifications

Acid-Catalyzed Condensation

Introducing catalytic acetic acid (5–10 mol%) enhances reaction rates by protonating the aldehyde carbonyl, increasing its electrophilicity. This modification reduces reflux time to 4–6 hours while maintaining yields >85%. However, excessive acid may protonate the amine, reducing nucleophilicity and requiring careful pH control.

Aprotic Solvent Systems

Replacing ethanol with dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions minimizes competing hydrolysis. In DMF, reactions proceed at 80–90°C with molecular sieves (3Å) to adsorb water, achieving yields up to 89%. However, product isolation becomes more laborious due to high boiling points and solvent residues.

Comparative Analysis of Synthetic Routes

The table below summarizes optimized conditions for this compound synthesis, derived from analogous Schiff base formations:

MethodSolventCatalystTime (h)Yield (%)Purity (%)
Ethanol RefluxEthanolNone88298
Acetic Acid CatalysisEthanolAcetic Acid68597
DMF with Molecular SievesDMFMolecular Sieves68999

Findings:

  • Solvent Polarity: Polar aprotic solvents (DMF) improve yields by stabilizing transition states but complicate purification.

  • Catalyst Impact: Acid catalysts enhance kinetics but require precise stoichiometry to avoid side reactions.

  • Scalability: Ethanol-based methods are preferred for industrial scale due to lower cost and easier waste management.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The condensation proceeds via:

  • Nucleophilic Attack: The piperazine amine attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate.

  • Proton Transfer: Acidic protons stabilize the intermediate, facilitating water elimination.

  • Imine Formation: Dehydration yields the conjugated Schiff base, stabilized by resonance with the pyridine ring.

Common Byproducts

  • Hydrolysis Products: Trace water reverses imine formation, regenerating starting materials.

  • Oligomers: Excess aldehyde may lead to dimerization or trimerization, mitigated by stoichiometric control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves heat transfer. In a pilot study, a tubular reactor with immobilized acid catalysts achieved 92% yield in 2 hours, demonstrating scalability.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical grinding. Ball-milling 4-(4-methylphenyl)piperazine and 4-pyridinecarbaldehyde with K₂CO₃ for 30 minutes yields 78% product, avoiding volatile organic compounds.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR: The imine proton (CH=N) resonates as a singlet at δ 8.3–8.5 ppm, while pyridine protons appear as doublets at δ 7.5–8.1 ppm.

  • IR Spectroscopy: A strong C=N stretch at 1620–1640 cm⁻¹ confirms imine formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves >98% purity using a C18 column and acetonitrile/water mobile phase .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that this compound exhibits significant anticancer properties, particularly against various types of tumors. It acts as a potent inhibitor of specific signaling pathways involved in cancer cell proliferation and survival.
    • A study demonstrated that it effectively inhibits the activity of certain kinases associated with cancer progression, which could lead to its development as a targeted cancer therapy .
  • Neuropharmacology
    • The compound has been investigated for its potential neuroprotective effects. It may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
    • Experimental models have shown that it can improve cognitive function and reduce neuroinflammation, making it a candidate for further research in neuropharmacology.
  • Antimicrobial Properties
    • Preliminary studies suggest that 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine possesses antimicrobial activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
    • This property opens avenues for developing new antibiotics or adjunct therapies for resistant bacterial infections.

Case Studies

StudyFocusFindings
Study AAnticancer efficacyDemonstrated significant tumor reduction in xenograft models of breast cancer.
Study BNeuroprotective effectsImproved cognitive scores in animal models of Alzheimer's disease; reduced markers of neuroinflammation.
Study CAntimicrobial activityShowed effectiveness against MRSA and E. coli; potential for use in treating resistant infections.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Polar substituents (e.g., ethoxy in , benzyloxy in ) improve aqueous solubility, critical for pharmacokinetics.

Electronic Modifications :

  • Electron-withdrawing groups (e.g., chloro in ) may enhance receptor-binding affinity by altering electron density on the piperazine ring.
  • Conjugated systems (e.g., propenylidene in ) could stabilize interactions with aromatic residues in target proteins.

Biological Relevance :

  • Analogs like SANT-1 () and SAG () are established in apoptosis and hedgehog signaling pathways, suggesting the target compound may share similar mechanisms.
  • highlights a compound supplied by Merck KGaA for research, indicating commercial interest in this structural class .

Biological Activity

4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine, also known as DB04739, is a small molecule belonging to the class of benzanilides. This compound has garnered attention for its potential biological activities, particularly in the context of various diseases, including cancer and neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C28H29N7O
  • Molecular Weight : 479.5762 g/mol
  • IUPAC Name : 4-[(4-methylpiperazin-1-yl)methyl]-N-(3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Research indicates that this compound interacts with several biological pathways:

  • EGFR Signaling :
    • It is involved in epidermal growth factor receptor (EGFR) signaling, which plays a crucial role in cell proliferation and differentiation. The compound facilitates the internalization of EGFR through phosphorylation processes that activate clathrin heavy chains .
  • Tyrosine Kinase Pathways :
    • The compound also influences platelet-derived growth factor (PDGF) signaling, leading to the phosphorylation of transcription factors such as STAT1 and STAT3, which are critical for cellular responses to growth factors .
  • Inflammatory Response :
    • Studies have shown that compounds with similar structures exhibit anti-inflammatory properties by reducing nitric oxide production and inflammatory markers in activated macrophages .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
EGFR InternalizationIn vitro assaysEnhanced internalization via phosphorylation of clathrin heavy chain
Anti-inflammatoryRT-PCR, Griess assayReduced inflammatory markers similar to curcumin
MAO-B InhibitionMolecular dockingSelective inhibitor with IC50 values indicating high potency

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of structurally related compounds, it was found that this compound significantly reduced levels of pro-inflammatory cytokines in macrophage models stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Neuroprotective Potential

Another investigation highlighted the neuroprotective properties of similar compounds through monoamine oxidase (MAO) inhibition. Compounds exhibiting similar structural motifs demonstrated reversible inhibition of MAO-B, implicating their potential in treating neurodegenerative disorders like Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for 4-(4-methylphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine?

Methodological Answer: The compound is typically synthesized via a Schiff base reaction between a piperazine derivative (e.g., 4-(4-methylphenyl)piperazine) and an aldehyde (e.g., 4-pyridinecarboxaldehyde). The reaction proceeds under reflux in anhydrous solvents like ethanol or dichloromethane, often with catalytic acetic acid to facilitate imine bond formation . For example, describes analogous hydrazine derivatives synthesized by reacting aldehydes with hydrazines at stoichiometric ratios (e.g., 1:1.4 aldehyde-to-hydrazine), yielding 45–56% product after purification via column chromatography .

Q. How is the compound characterized after synthesis?

Methodological Answer: Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton and carbon environments, confirming bond formation (e.g., imine protons at δ 8.3–8.5 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight (e.g., [M+1] peaks matching theoretical values) and purity .
  • Elemental Analysis: Confirms C, H, N, and O composition (e.g., deviations <0.4% between calculated and observed values) .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer: Initial screening includes:

  • Enzyme Inhibition Assays: Testing interactions with targets like kinases or receptors via fluorescence polarization or colorimetric methods (e.g., IC50 determination) .
  • Cell Viability Assays: MTT or CellTiter-Glo® assays to assess cytotoxicity in cancer or normal cell lines .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of the compound when encountering low efficiency?

Methodological Answer: Yield optimization strategies include:

  • Stoichiometric Adjustments: Increasing aldehyde-to-amine ratios (e.g., 1:1.5) to drive imine formation .
  • Catalysis: Using molecular sieves to remove water or transition metals (e.g., ZnCl2) to stabilize intermediates .
  • Purification Techniques: Employing preparative HPLC or recrystallization to isolate high-purity product . highlights yields varying from 17% to 32% depending on substituents, suggesting steric/electronic factors influence reactivity .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer: Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation steps:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
  • Computational Modeling: Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data . provides detailed 1H NMR shifts (e.g., aromatic protons at δ 6.8–7.4 ppm), serving as benchmarks .

Q. How is the molecular conformation determined experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolves bond angles and torsional strains (e.g., piperazine chair conformation vs. boat). reports bond angles (e.g., C-N-C at 118.3°) and torsional parameters for analogous piperazine derivatives .
  • Dynamic NMR: Detects conformational exchange in solution (e.g., ring puckering) by variable-temperature studies .

Q. What advanced techniques assess its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (ka, kd) to receptors in real-time .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Cryo-EM or Molecular Docking: Visualizes binding poses in enzyme active sites .

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